![molecular formula C20H15FN2O2S B3552550 2-[(4-fluorobenzyl)thio]-5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazole](/img/structure/B3552550.png)
2-[(4-fluorobenzyl)thio]-5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazole
Overview
Description
2-[(4-fluorobenzyl)thio]-5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound that has been extensively studied for its biological activities.
Mechanism of Action
The mechanism of action of 2-[(4-fluorobenzyl)thio]-5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazole is not fully understood. However, it is believed to exert its biological activities by interacting with specific targets in the cells, such as enzymes, receptors, or DNA. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and interact with metal ions. This compound has also been studied for its potential as a fluorescent probe for bioimaging.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(4-fluorobenzyl)thio]-5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazole in lab experiments is its potential as a fluorescent probe for bioimaging. This compound has also shown promising biological activities, which make it a potential candidate for drug development. However, one of the limitations of using this compound is its toxicity, which needs to be further studied to determine its safe dosage and administration route.
Future Directions
There are several future directions for the study of 2-[(4-fluorobenzyl)thio]-5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazole. One of the directions is to further investigate its mechanism of action to understand how it exerts its biological activities. Another direction is to study its potential as a drug candidate for the treatment of various diseases, such as cancer, fungal infections, and bacterial infections. Additionally, the development of new synthetic methods for this compound can also be explored to improve its yield and purity.
Scientific Research Applications
2-[(4-fluorobenzyl)thio]-5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazole has shown potential applications in various fields of scientific research. This compound has been studied for its biological activities, such as antitumor, antifungal, and antimicrobial activities. It has also been studied for its potential as a fluorescent probe for bioimaging and as a ligand for metal ions.
properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5-(naphthalen-2-yloxymethyl)-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2S/c21-17-8-5-14(6-9-17)13-26-20-23-22-19(25-20)12-24-18-10-7-15-3-1-2-4-16(15)11-18/h1-11H,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCMYNLGSKHUIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=NN=C(O3)SCC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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